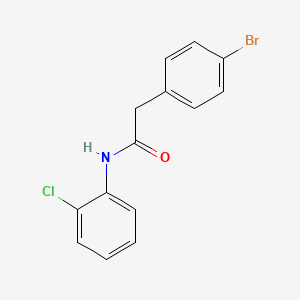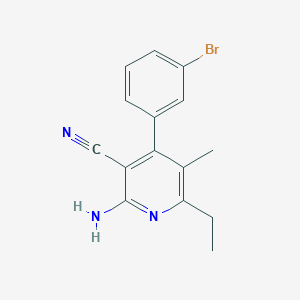
4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate, also known as CL20, is a high-energy compound that has been extensively studied due to its potential applications in military and civilian fields. CL20 is a white crystalline solid that has a high density and explosive power. It was first synthesized in the 1980s and has since gained attention due to its high energy output and stability.
Wirkmechanismus
The mechanism of action of 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate is still not fully understood. It is believed that 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate undergoes a decomposition reaction when subjected to heat or shock, releasing a large amount of energy in the form of heat and gas. The decomposition products of 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate include carbon dioxide, nitrogen gas, and water vapor.
Biochemical and Physiological Effects
4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that exposure to 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate can cause respiratory and skin irritation in humans. In animal studies, 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate has been shown to cause liver and kidney damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate in laboratory experiments is its high energy output and stability. However, 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate is also highly toxic and can be difficult to handle safely. It is also expensive to synthesize, which can limit its use in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate. One area of research is the development of safer and more efficient synthesis methods for 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate. Another area of research is the development of new applications for 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate, such as in medicine or energy storage. Additionally, research on the environmental impact of 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate and its decomposition products is needed to ensure its safe use in military and civilian applications.
Synthesemethoden
The synthesis of 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate is a complex process that involves several steps. The starting material for the synthesis is 3,4-dihydroxybenzaldehyde, which is reacted with isopropylamine to form an imine. The imine is then reacted with methylphosphonic dichloride to form the phosphonate ester. This intermediate is then reacted with 5-chloro-2-methylphenylamine to form 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate.
Wissenschaftliche Forschungsanwendungen
4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate has been extensively studied for its potential use as an explosive material. It has a high energy density and is more stable than other high-energy compounds such as RDX and HMX. 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate has also been studied for its potential use in rocket propellants and pyrotechnics.
Eigenschaften
IUPAC Name |
5-chloro-2-methyl-N-[methyl-(4-propan-2-ylphenoxy)phosphoryl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClNO2P/c1-12(2)14-6-9-16(10-7-14)21-22(4,20)19-17-11-15(18)8-5-13(17)3/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPUACFRPNZLFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NP(=O)(C)OC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClNO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methyl-N-[methyl-(4-propan-2-ylphenoxy)phosphoryl]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5810256.png)
![N-ethyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5810262.png)
![N-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5810268.png)

![N-[2-(4-fluorophenyl)ethyl]-2-phenoxybenzamide](/img/structure/B5810297.png)
![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5810303.png)
![2-[(4-methylphenyl)sulfonyl]-3-(3-methyl-2-thienyl)acrylonitrile](/img/structure/B5810309.png)

![N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B5810314.png)

![2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5810329.png)
![7-[(3-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5810336.png)

